Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which can be achieved using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the imidazoquinoxaline core, which can then be further functionalized to introduce the chlorine substituent and the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Cyclization: Intramolecular cyclization reactions are key in the synthesis of imidazoquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and various bases such as N,N-diisopropylethylamine . Reaction conditions often involve the use of dimethyl-formamide as a solvent and visible light to induce cyclization .
Major Products Formed
Major products formed from these reactions include various functionalized imidazoquinoxaline derivatives, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It exhibits significant biological activity, including anticancer properties against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.
Neurodegenerative Diseases:
Pharmacology: It serves as an antagonist of adenosine and benzodiazepine receptors, as well as an inhibitor of various kinases and phosphodiesterases.
Wirkmechanismus
The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with molecular targets such as adenosine and benzodiazepine receptors. It inhibits specific kinases and phosphodiesterases, leading to various biological effects. The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazoquinoxaline derivatives, such as:
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the imidazole ring fusion.
Imidazo[1,2-a]pyridines: These compounds have a pyridine ring instead of a quinoxaline ring.
Uniqueness
Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8ClN3O2 |
---|---|
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)8-6-16-9-5-3-2-4-7(9)14-10(13)11(16)15-8/h2-6H,1H3 |
InChI-Schlüssel |
PVYCWXYNVZUFAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN2C3=CC=CC=C3N=C(C2=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.